2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a central thiadiazole ring substituted with a benzylthio group at position 2 and a morpholino-2-oxoethylthio-acetamide moiety at position 3.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S3/c22-14(11-25-10-13-4-2-1-3-5-13)18-16-19-20-17(27-16)26-12-15(23)21-6-8-24-9-7-21/h1-5H,6-12H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXKGLWLHVPPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of 1,3,4-thiadiazole, a class known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Synthesis
The compound features a benzylthio group and a 1,3,4-thiadiazole moiety, which are critical for its biological activity. The synthesis typically involves the reaction of benzylthiol with acylating agents followed by subsequent reactions to form the final product. This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.
The proposed mechanism of action for this compound involves interaction with specific molecular targets:
- Inhibition of Enzymes : The benzylthio group may inhibit thiol-containing enzymes, disrupting their function.
- Receptor Interaction : The methoxyphenyl groups can modulate the compound's activity by interacting with various receptors or enzymes, potentially leading to altered signaling pathways.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects on human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2g | MCF-7 | 23.29 | Inhibits CDK9 and STAT3 transcriptional activity |
| 2g | LoVo | 2.44 | Induces apoptosis and cell cycle arrest |
These findings suggest that modifications to the thiadiazole structure can lead to enhanced anticancer properties, making it a promising scaffold for further development .
Antimicrobial Activity
In vitro studies have demonstrated that compounds containing the thiadiazole framework exhibit antimicrobial properties against various pathogens. For example:
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 5k | Xanthomonas axonopodis | 22 ± 1.54 |
| Bismerthiazol | Positive Control | 142 ± 2.26 |
These results indicate that the incorporation of sulfur-containing groups can enhance antimicrobial efficacy .
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in drug development:
- Antitumor Agents : A study synthesized novel thiadiazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. Compounds were found to inhibit key protein kinases associated with cancer progression .
- Dual Inhibitors : Another study focused on derivatives that act as dual inhibitors of Abl and Src tyrosine kinases, showing promising results against chronic myelogenous leukemia .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the thiadiazole moiety exhibit diverse biological activities. The specific applications of 2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide include:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazole possess significant antimicrobial properties. For instance, similar compounds have been synthesized and tested against various bacterial strains, showing promising inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives. In vitro studies indicated that compounds with structural similarities to 2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide exhibited cytotoxic effects against cancer cell lines such as SK-N-MC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) . These findings suggest potential for further development as anticancer agents.
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, providing a therapeutic avenue for conditions characterized by chronic inflammation .
Case Study 1: Antimicrobial Efficacy
A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Xanthomonas axonopodis and Xanthomonas campestris. Among them, derivatives similar to 2-(benzylthio)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide showed remarkable efficacy with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a derivative was tested against various cancer cell lines using the MTT assay method. Results indicated significant cytotoxicity at concentrations as low as 5 µM compared to control treatments . The derivative's mechanism involved inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Substituent Effects on Solubility and Stability
- Benzylthio vs. 4-Chlorobenzylthio: Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) () demonstrate that electron-withdrawing groups (e.g., Cl) increase lipophilicity but may reduce aqueous solubility. The target compound’s morpholino group likely counterbalances this through its polar oxygen atoms .
- Morpholino-2-oxoethylthio vs. Alkylthio: Analogs such as N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) () show lower melting points (138–140°C) compared to benzylthio derivatives (e.g., 5h: 133–135°C), suggesting that bulkier substituents like morpholino may increase crystallinity and thermal stability .
Spectroscopic Comparisons
- NMR Shifts: For N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5c) (), the benzylthio group resonates at δ 4.92 ppm (¹H) and 38.02 ppm (¹³C). The morpholino group in the target compound would likely introduce distinct shifts due to its electronegative oxygen and conformational flexibility .
Anticancer Activity
- Trifluoromethylphenyl Substituents: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () exhibited IC₅₀ = 9 µM against MDA-MB-231 breast cancer cells, outperforming Imatinib (IC₅₀ = 20 µM). The trifluoromethyl group enhances metabolic stability and target affinity, suggesting that the target compound’s morpholino group could similarly modulate pharmacokinetics .
- Tyrosine Kinase Inhibition: Derivatives with 3-methoxyphenyl substituents () showed potent tyrosine kinase inhibition, highlighting the role of aryl groups in target engagement. The morpholino moiety may interact with kinase ATP-binding pockets through hydrogen bonding .
Antimicrobial Activity
- Thiadiazine-Thione Hybrids: Compounds like N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide (5c) () demonstrated antimicrobial activity, with yields up to 79%. The target compound’s morpholino group may broaden its spectrum by enhancing membrane penetration .
Key Data Table: Comparative Analysis
Q & A
Q. Key Data :
| Reaction Step | Conditions | Yield Range |
|---|---|---|
| Alkylation | Acetone, K₂CO₃, 6–8 h | 68–91% |
| Condensation | Acetic acid reflux, 3–5 h | 72–87% |
Advanced: How can conflicting cytotoxicity data for thiadiazole derivatives across cancer cell lines be resolved?
Answer:
Discrepancies in cytotoxicity (e.g., MDA-MB-231 vs. PC3 cell lines) may arise from:
- Cellular uptake variability : Differences in membrane permeability due to substituents (e.g., trifluoromethyl groups enhance lipophilicity, improving uptake in glioblastoma U87 cells) .
- Assay conditions : Varying incubation times (24–72 hours) or serum concentrations in media can alter IC₅₀ values. Standardize protocols per CLSI guidelines .
- Mechanistic specificity : Use kinase inhibition assays (e.g., abl/src tyrosine kinases) to confirm target engagement, as off-target effects may skew cytotoxicity .
Example : N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide showed IC₅₀ = 12 µM in U87 glioblastoma but was inactive in PC3 cells, likely due to differential expression of src kinases .
Basic: What spectroscopic methods validate the structural integrity of the compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., morpholino protons at δ 3.5–3.7 ppm; thiadiazole carbons at 165–170 ppm) .
- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 252 [M+1] for thiadiazole intermediates) .
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N, S content .
Advanced: What computational tools are used to predict binding modes of thiadiazole-acetamide derivatives?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate interactions with target proteins (e.g., abl kinase PDB: 2G2T). Key parameters:
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 50 ns trajectories. RMSD ≤2 Å indicates stable binding .
Case Study : Docking of 2-(benzylthio)acetamide derivatives showed hydrogen bonding with kinase hinge region (Glu286, Met318) and hydrophobic interactions with Leu298 .
Basic: How are intermediates like 5-amino-1,3,4-thiadiazole-2-thiol synthesized?
Answer:
- Cyclocondensation : React thiosemicarbazide with carboxylic acids in phosphoryl chloride (POCl₃) at 80°C for 4 hours .
- Azide substitution : Replace chlorine in 2-chloroacetamides with NaN₃ in toluene/water (8:2) under reflux .
Critical Step : Monitor reaction progress via TLC (Rf = 0.5 in hexane:ethyl acetate = 7:3) to avoid over-alkylation .
Advanced: What strategies optimize the metabolic stability of morpholino-containing derivatives?
Answer:
- Isosteric replacement : Substitute morpholino with piperazine to reduce CYP3A4-mediated oxidation .
- Deuterium labeling : Replace α-hydrogens in the morpholino ring with deuterium to slow metabolism (e.g., t₁/₂ increased from 2.1 to 4.3 hours in rat liver microsomes) .
- Prodrug design : Convert acetamide to ethyl ester prodrugs for improved oral bioavailability (e.g., AUC increased by 3.2× in mice) .
Basic: How is purity assessed during synthesis?
Answer:
- HPLC : Use C18 columns (4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; purity ≥95% by peak area .
- Melting point : Sharp MPs (e.g., 178–179°C for intermediates) indicate homogeneity .
Advanced: How do electronic effects of substituents influence bioactivity?
Answer:
Q. SAR Table :
| Substituent (R) | src Kinase IC₅₀ (µM) | logP |
|---|---|---|
| CF₃ | 0.8 | 3.1 |
| CH₃ | 12.0 | 2.7 |
| OCH₃ | 18.5 | 2.4 |
Basic: What in vitro models are used for preliminary toxicity screening?
Answer:
- HEK293 cells : Assess nephrotoxicity (IC₅₀ > 50 µM acceptable) .
- Hematoxylin-eosin staining : Detect organ damage in zebrafish larvae after 48-hour exposure .
Advanced: How are contradictory results in kinase inhibition vs. cytotoxicity reconciled?
Answer:
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-kinase targets (e.g., tubulin binding) .
- Pathway analysis (IPA/QIAGEN) : Map gene expression changes to confirm if cytotoxicity aligns with kinase inhibition .
Example : A derivative inhibited abl kinase (IC₅₀ = 1.2 µM) but showed no cytotoxicity in MDA-MB-231 cells, suggesting compensatory pathways (e.g., MAPK activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
